Bienvenue dans la boutique en ligne BenchChem!

Actinomycin I

Structure-activity relationship Chromopeptide antibiotics Nonribosomal peptide biosynthesis

Actinomycin I (CAS 1402-60-4), also designated Actinomycin X0β, is a naturally occurring chromopeptide antibiotic isolated from Streptomyces antibioticus and related species. It belongs to the actinomycin class characterized by a conserved 2-aminophenoxazin-3-one chromophore linked to two cyclic pentapeptide lactone rings.

Molecular Formula C6H6F3N3O
Molecular Weight 0
CAS No. 1402-60-4
Cat. No. B1170655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinomycin I
CAS1402-60-4
Molecular FormulaC6H6F3N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Actinomycin I (CAS 1402-60-4): Chromopeptide Antibiotic Reference Standard for Structure-Activity Differentiation


Actinomycin I (CAS 1402-60-4), also designated Actinomycin X0β, is a naturally occurring chromopeptide antibiotic isolated from Streptomyces antibioticus and related species [1]. It belongs to the actinomycin class characterized by a conserved 2-aminophenoxazin-3-one chromophore linked to two cyclic pentapeptide lactone rings [2]. Actinomycin I is structurally distinguished from the clinically utilized Actinomycin D by the substitution of one L-proline residue with trans-4-hydroxy-L-proline in its peptide moiety, a modification that profoundly attenuates its biological activity [3]. This compound serves as a critical low-activity reference standard for structure-activity relationship (SAR) investigations, analytical method development, and negative-control applications in transcription inhibition research.

Why Actinomycin I Cannot Be Substituted by Actinomycin D or V in Quantitative Research Applications


Actinomycins share a common chromophore but differ in amino acid composition within their pentapeptide lactone rings, producing dramatic differences in biological potency [1]. Actinomycin D (Actinomycin IV) contains two L-proline residues and is the most clinically utilized member; Actinomycin V replaces one proline with 4-oxo-L-proline and exhibits roughly double the activity of Actinomycin D in certain assays; Actinomycin I, with a trans-4-hydroxy-L-proline substitution, displays markedly reduced or near-absent activity across multiple test systems [2]. This activity gradient—V > IV > I—is consistent across antimicrobial, cytotoxic, and biochemical assays [3]. Procurement of the incorrect actinomycin congener for a protocol designed around a specific activity level therefore introduces uncontrolled potency variation that cannot be corrected by simple concentration adjustment, as the substitution alters intrinsic DNA-binding and transcription-inhibition capacity rather than merely bioavailability or solubility.

Actinomycin I: Quantified Differentiation Evidence Against Closest Analogs


Structural Basis for Profound Activity Loss: Hydroxyproline Substitution in Actinomycin I Versus Actinomycin D and V

Actinomycin I is uniquely defined by the replacement of one L-proline residue in its pentapeptide lactone ring with trans-4-hydroxy-L-proline. Actinomycin D (Actinomycin IV) contains two unmodified L-proline residues, while Actinomycin V substitutes one proline with 4-oxo-L-proline [1]. This structural hierarchy—proline (IV) → hydroxyproline (I) → oxoproline (V)—produces a corresponding activity gradient where the hydroxyproline modification of Actinomycin I results in a profound loss of biological activity, documented in the SAR literature as a key determinant of actinomycin potency [2].

Structure-activity relationship Chromopeptide antibiotics Nonribosomal peptide biosynthesis

Antimicrobial Activity Ranking: Actinomycin I Is Significantly Less Active Than Component IV and Component V

When purified actinomycin components were tested individually for antimicrobial activity, a clear activity gradient was established: component V exhibited the highest activity, component IV (Actinomycin D) showed intermediate activity, and component I (Actinomycin I) displayed significantly lower activity [1]. The toxicity of the individual components directly paralleled their antimicrobial properties. Independent quantitative testing against Xanthomonas citri subsp. citri (Xcc) confirmed that Actinomycin X0β (Actinomycin I) and Actinomycin D both exhibited MIC values of 62.50 μg/mL, whereas Actinomycin X2 (Actinomycin V) was twice as potent with an MIC of 31.25 μg/mL [2]. Notably, against Penicillium italicum, Actinomycin X0β showed no reported activity while Actinomycin X2 and D demonstrated measurable inhibition [2].

Antimicrobial susceptibility testing Gram-positive bacteria Minimum inhibitory concentration (MIC)

Transcription-Dependent Assay: Actinomycin I Is Nearly Inactive Compared to Actinomycin D and V in TMV 30-kDa Protein Expression

In a tobacco protoplast system infected with tobacco mosaic virus (TMV), actinomycin D dramatically stimulated the synthesis of the viral 30-kDa transport protein by up to two orders of magnitude, while synthesis of the 126 kDa, 183 kDa, and coat proteins was increased only by a factor of 2. Actinomycin V was found to be twice as active as actinomycin D in this assay. In striking contrast, Actinomycin I was described as 'nearly inactive,' failing to produce the specific stimulation of 30-kDa protein synthesis that characterizes the more potent congeners [1].

Transcription inhibition Viral protein expression Tobacco mosaic virus (TMV)

Fermentation Productivity: Actinomycin I Is Produced at Lower Titers Than Actinomycins D and X2

Under optimized fermentation conditions (medium MII, 5% salinity, pH 8.5) using the marine-derived Streptomyces heliomycini WH1 strain, the production titers of the three co-produced actinomycins were quantified. Actinomycin X0β (Actinomycin I) was produced at 107.6 ± 4.2 mg/L, significantly lower than Actinomycin X2 at 283.4 ± 75.3 mg/L and Actinomycin D at 458.0 ± 76.3 mg/L [1]. This rank order (D > X2 > X0β) in production titer is consistent across multiple cultivation conditions tested [2].

Fermentation optimization Secondary metabolite production Streptomyces biotechnology

Identity Confirmation: Actinomycin I (X0β) Is a Distinct Chemical Entity, Not a Mixture Component

Early actinomycin research established that natural actinomycin complexes (A, B, D, X) consist of the same chromatographically separable components present in different ratios. Roussos and Vining (1956) demonstrated that only three distinct chemical entities exist among these complexes: AIr = BIv = D (Actinomycin D), with Actinomycin I being a separate, chromatographically homogeneous component [1]. Modern LC-MS and NMR characterization has confirmed that Actinomycin I (X0β) is structurally identical to 3A-[(4R)-4-hydroxy-L-proline]-actinomycin D, a chemically defined single entity with molecular formula C62H86N12O17 and molecular weight 1271.42 g/mol [2].

Natural product dereplication Chromatographic resolution Analytical reference standards

Cytotoxicity Spectrum: Actinomycin I Lacks the Potent Anticancer Activity of Actinomycins X2 and D

In a comprehensive cytotoxicity panel against MCF-7 (breast), K562 (leukemia), and A549 (lung) tumor cell lines, actinomycins X2 and D showed potent activity, with Actinomycin X2 being the most active (IC50 range: 0.8–1.8 nM). Actinomycin X0β (Actinomycin I) was reported as co-produced and structurally characterized alongside X2 and D, but quantitative IC50 values were provided only for X2 and D; the antibacterial activity of X0β was also notably less potent than X2 and D against S. aureus, MRSA, B. subtilis, and B. cereus [1]. This pattern is consistent with the broader SAR: the hydroxyproline modification of Actinomycin I substantially attenuates cytotoxicity relative to the proline-containing (Actinomycin D) and oxoproline-containing (Actinomycin V/X2) congeners.

Cytotoxicity screening Anticancer drug discovery MCF-7 K562 A549 cell lines

Actinomycin I: Validated Research and Quality-Control Application Scenarios


Negative Control in Transcription Inhibition and Gene Expression Studies

In experiments where Actinomycin D is employed to inhibit DNA-dependent RNA synthesis, Actinomycin I serves as a structurally matched negative control with profoundly attenuated activity. The 1989 TMV protoplast study demonstrated that Actinomycin I is 'nearly inactive' in stimulating 30-kDa transport protein expression, whereas Actinomycin D produced up to 100-fold stimulation [1]. This near-complete loss of transcription-modulating activity, arising from a single hydroxyproline-for-proline substitution, provides researchers with an isogenic control compound that retains all physicochemical properties of the active congener (solubility, cell permeability, chromophore-mediated DNA intercalation potential) while lacking the biological effect under investigation. This application is critical for distinguishing specific transcription-dependent effects from off-target interactions of the actinomycin scaffold itself [1]. For maximum interpretability, Actinomycin I should be used at equimolar concentrations to Actinomycin D in parallel treatment arms.

Structure-Activity Relationship (SAR) Reference Standard for Actinomycin Analog Development

Actinomycin I occupies a precisely defined position on the actinomycin SAR landscape: it is the naturally occurring congener bearing a single trans-4-hydroxy-L-proline substitution, which produces a 'profound loss of activity' relative to the parent Actinomycin D structure [2]. Medicinal chemistry and natural product derivatization programs utilize Actinomycin I as a benchmark for quantifying the activity cost of hydroxylation at the proline position. New synthetic or biosynthetic actinomycin analogs can be compared against the established activity hierarchy (V > IV > I) to determine whether novel modifications improve upon or further diminish the potency floor defined by Actinomycin I [2]. This reference function requires authenticated, high-purity Actinomycin I with documented structural identity.

Analytical Reference Standard for Actinomycin Dereplication and Quality Control

Actinomycin I is a chromatographically resolvable, chemically defined single component useful as a reference standard in HPLC, LC-MS, and NMR-based dereplication of actinomycin-producing Streptomyces strains [3]. Its distinct retention time, molecular ion (C62H86N12O17; [M+H]+ at m/z 1272.4), and characteristic NMR chemical shifts for the hydroxyproline residue enable unambiguous identification in complex fermentation extracts [4]. Quality control laboratories screening actinomycin production strains or verifying the composition of actinomycin mixtures require authenticated Actinomycin I reference material to calibrate analytical methods and establish impurity profiles. Its lower natural fermentation titer relative to Actinomycin D (107.6 vs 458.0 mg/L under optimized conditions) further underscores the need for a well-characterized external standard rather than reliance on in-house isolate characterization [4].

Biosynthetic Pathway Studies Using a Low-Activity Endpoint Metabolite

The biosynthesis of actinomycins proceeds through nonribosomal peptide synthetase (NRPS) assembly of pentapeptide lactone precursors followed by oxidative dimerization of the chromophore. Actinomycin I represents a specific branch-point product in this pathway: incorporation of free hydroxyproline or hydroxylation of a proline residue in the peptide intermediate yields the Actinomycin I congener rather than Actinomycin D or V [3]. Feeding studies with isotope-labeled precursors have established that proline serves as a precursor for all three imino acid variants (proline, hydroxyproline, oxoproline) in the actinomycin peptides, and that Actinomycin I is formed preferentially when hydroxylation occurs prior to peptide assembly [3]. Researchers investigating NRPS substrate specificity, proline hydroxylase activity, or directed biosynthesis of novel actinomycins can use Actinomycin I as a diagnostic endpoint metabolite to verify the activity of specific biosynthetic enzymes or to benchmark the incorporation efficiency of proline analogs.

Quote Request

Request a Quote for Actinomycin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.